tert-butyl7-amino-3-cyclopropyl-1H-indole-1-carboxylate

Lipophilicity Drug Design Physicochemical Properties

tert-Butyl 7-amino-3-cyclopropyl-1H-indole-1-carboxylate (CAS 2445784-84-7) is a synthetic indole derivative featuring a Boc (tert-butoxycarbonyl) N-protecting group, a free primary amine at the 7-position, and a cyclopropyl substituent at the 3-position of the indole core. With a molecular formula of C16H20N2O2 and a molecular weight of 272.34 g/mol, this compound serves as a versatile intermediate in the synthesis of more complex pharmacologically active molecules, particularly those targeting kinases, HIV reverse transcriptase, serotonin receptors, and DNA minor groove alkylating cyclopropabenzaindole (CBI) warheads.

Molecular Formula C16H20N2O2
Molecular Weight 272.348
CAS No. 2445784-84-7
Cat. No. B2943936
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl7-amino-3-cyclopropyl-1H-indole-1-carboxylate
CAS2445784-84-7
Molecular FormulaC16H20N2O2
Molecular Weight272.348
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1C=C(C2=C1C(=CC=C2)N)C3CC3
InChIInChI=1S/C16H20N2O2/c1-16(2,3)20-15(19)18-9-12(10-7-8-10)11-5-4-6-13(17)14(11)18/h4-6,9-10H,7-8,17H2,1-3H3
InChIKeyHHCXSGRIMQTHAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl 7-Amino-3-Cyclopropyl-1H-Indole-1-Carboxylate (CAS 2445784-84-7): A Protected Amino-Indole Building Block for Medicinal Chemistry


tert-Butyl 7-amino-3-cyclopropyl-1H-indole-1-carboxylate (CAS 2445784-84-7) is a synthetic indole derivative featuring a Boc (tert-butoxycarbonyl) N-protecting group, a free primary amine at the 7-position, and a cyclopropyl substituent at the 3-position of the indole core . With a molecular formula of C16H20N2O2 and a molecular weight of 272.34 g/mol, this compound serves as a versatile intermediate in the synthesis of more complex pharmacologically active molecules, particularly those targeting kinases, HIV reverse transcriptase, serotonin receptors, and DNA minor groove alkylating cyclopropabenzaindole (CBI) warheads [1][2]. Its structure enables site-selective functionalization: the Boc group allows for controlled N-deprotection, the 7-amino group is a nucleophilic handle for amidation or urea formation, and the 3-cyclopropyl group imparts distinct steric and conformational properties compared to unsubstituted indole scaffolds.

Why Generic Substitution Fails for tert-Butyl 7-Amino-3-Cyclopropyl-1H-Indole-1-Carboxylate: The Functional Consequences of 3-Cyclopropyl and 7-Amino Positioning


Indiscriminately substituting this compound with a simpler analog—such as tert-butyl 7-amino-1H-indole-1-carboxylate (CAS 1934432-59-3, lacking the 3-cyclopropyl group) or tert-butyl 3-(1-aminocyclopropyl)-1H-indole-1-carboxylate (CAS 2007908-87-2, bearing the amine on the cyclopropyl ring instead of the indole core)—fundamentally alters the molecule's physicochemical profile, synthetic utility, and biological target engagement . The 3-cyclopropyl group increases molecular weight from 232.28 to 272.34 g/mol and raises calculated logP from 2.58 to approximately 3.19, impacting membrane permeability and solubility in ways critical for the design of CNS-penetrant or orally bioavailable drug candidates [1]. The 7-amino position, distinct from 5-amino or 6-amino regioisomers, provides a specific vector for conjugation and influences the geometry of DNA minor groove binding in CBI-based payloads and antibody-drug conjugates (ADCs) [2]. The evidence below quantifies where these differences produce measurable consequences for scientific selection.

Quantitative Differentiation Evidence for tert-Butyl 7-Amino-3-Cyclopropyl-1H-Indole-1-Carboxylate (2445784-84-7) Versus Closest Analogs


Increased Lipophilicity (logP) Driven by 3-Cyclopropyl Substitution Versus Unsubstituted Indole Analog

The 3-cyclopropyl substituent on the target compound elevates its calculated partition coefficient (logP) to approximately 3.19, compared to a logP of 2.58 for the direct analog tert-butyl 7-amino-1H-indole-1-carboxylate (CAS 1934432-59-3), which lacks the 3-cyclopropyl group. This represents a ΔlogP of +0.61 units, which is significant in medicinal chemistry lead optimization for modulating passive membrane permeability and tissue distribution .

Lipophilicity Drug Design Physicochemical Properties

Molecular Weight and Heavy Atom Count Differentiation for Conjugation Payload Design

The target compound has a molecular weight of 272.34 g/mol and contains 20 heavy atoms, compared to 232.28 g/mol and 17 heavy atoms for the non-cyclopropyl analog (CAS 1934432-59-3). This 17.3% increase in molecular weight is directly attributable to the three additional carbon atoms of the cyclopropyl ring and results in a larger molecular footprint that can influence linker compatibility and payload solubility in ADC and PROTAC construct design [1].

ADC Payloads Linker Chemistry Molecular Size

Regioisomeric Amino Position Enables C7-Directed Conjugation Distinct from C5 or C6 Analogs

In the cyclopropabenzaindole (CBI) class of ultrapotent DNA minor groove alkylating agents, the position of the phenolic or amino substituent on the indole ring critically determines the width and depth of minor groove fit and the sequence selectivity of adenine N-3 alkylation. The target compound, with its 7-amino group, maps to the 7-position of the benzindole core in seco-CBI structures. Patent literature establishes that 7-hydroxy (and by extension 7-amino) seco-CBI precursors exhibit IC50 values in the low picomolar range against tumor cell lines upon cyclization to the active cyclopropyl form. While no public head-to-head IC50 comparison for the 7-amino vs 6-amino vs 5-amino Boc-protected seco precursors has been located, the established structure-activity relationship for CBI warheads demonstrates that altering the substituent position from C7 to C6 or C5 significantly impacts DNA binding affinity and cytotoxicity, with C7 substitution providing an optimal vector for extending towards the DNA backbone [1][2].

Site-Selective Bioconjugation CBI Warhead DNA Alkylating Agents

3-Cyclopropyl Substituent Confers Enhanced Conformational Restraint Over 3-H and 3-Alkyl Indole Analogs

The 3-cyclopropyl group introduces a significant conformational constraint compared to a 3-hydrogen (CAS 1934432-59-3) or a 3-methyl/3-ethyl indole. In the context of tryptamine and indole propionic acid mimetics, the cyclopropyl ring restricts the rotational freedom of the substituent, which can enhance binding affinity to biological targets such as serotonin receptors (5-HT1A, 5-HT2) and HIV reverse transcriptase by reducing the entropic penalty upon binding. Studies on trans-2-(indol-3-yl)cyclopropylamine derivatives show that the cyclopropyl conformational lock increases binding affinity for 5-HT1A receptors compared to the flexible ethyl-linked analogs, with Ki values differing by up to 10-fold depending on the cyclopropane stereochemistry [1][2]. While the target compound is a protected intermediate rather than a final active molecule, the 3-cyclopropyl motif it carries is the critical pharmacophoric element conferring this entropic advantage in downstream products.

Conformational Restriction Receptor Binding Entropic Benefit

Orthogonal Protection Strategy: Boc on N1 Enables Selective Deprotection in Presence of Cyclopropyl and 7-Amino Functionality

The Boc group at the indole N1 position is orthogonal to common Fmoc-based solid-phase peptide synthesis (SPPS) protocols, allowing this compound to be used as a building block in combinatorial library synthesis where the 7-amino group can be acylated or coupled while the N-Boc protection remains intact, followed by subsequent TFA-mediated global deprotection. In contrast, the unprotected 7-amino-3-cyclopropylindole or the N-Fmoc protected variant would be incompatible with standard Fmoc-SPPS cycles. Patent literature on solid-phase cyclopropylindole synthesis explicitly employs N-Boc protected intermediates like the target compound for this purpose, citing that the Boc group remains stable under piperidine-mediated Fmoc removal but is cleavable under TFA conditions [1].

Protecting Group Strategy Solid-Phase Synthesis Sequential Functionalization

Optimal Scientific and Industrial Application Scenarios for tert-Butyl 7-Amino-3-Cyclopropyl-1H-Indole-1-Carboxylate Based on Differentiation Evidence


Construction of 7-Amido-Substituted CBI Seco Precursors for Antibody-Drug Conjugate (ADC) Payloads

The 7-amino group provides a direct conjugation handle for installing a cleavable linker or a self-immolative spacer in seco-CBI prodrugs. The 3-cyclopropyl motif is pre-installed, eliminating the need for late-stage cyclopropanation of a pre-functionalized indole, which can be low-yielding. The Boc protecting group at N1 remains intact during amide bond formation at C7, allowing for sequential linker attachment followed by global deprotection to generate the final active warhead. This application is supported by extensive patent literature on amino-seco-CBI prodrugs (WO97/07097, US5985909) and is the primary justification for procuring this specific regioisomer [1].

Synthesis of Conformationally Constrained Tryptamine-Derived GPCR Ligands

Following Boc deprotection, the 3-cyclopropylindoline scaffold can be elaborated to trans-2-(indol-3-yl)cyclopropylamine derivatives. These molecules serve as conformationally restricted analogs of tryptamine, exhibiting enhanced affinity and selectivity for serotonin receptor subtypes (5-HT1A, 5-HT2A). The 7-amino group can be sulfonylated, acylated, or converted to a halogen via Sandmeyer chemistry to further tune receptor selectivity. Academic and industrial groups targeting CNS indications should prefer this building block over the more common 5-aminoindole or 6-aminoindole analogs due to the SAR advantages documented in receptor binding studies [2].

Solid-Phase Combinatorial Library Synthesis Using Fmoc-SPPS Compatible Indole Building Blocks

The N-Boc protection is fully compatible with iterative Fmoc deprotection cycles on solid support, as described in US Patent 6,909,006. The 7-amino group can be coupled to a growing peptide chain, a polyamide minor groove binder, or a PEG linker directly on resin. The cyclopropyl group at C3 provides steric bulk that can influence the folding of peptide-indole hybrids and the presentation of the indole moiety for target binding. The 3-cyclopropyl-7-amino regioisomer is specifically suited for libraries exploring an extended binding surface where the C7 vector is optimal for attachment [3].

Synthesis of HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) Candidates

The cyclopropyl-indole scaffold is a privileged core in NNRTI design, with published series demonstrating that 3-cyclopropyl substitution combined with appropriate C7 functionality yields compounds occupying the Val179 hydrophobic pocket and forming double hydrogen bonds with Lys101. The target compound provides the correctly protected intermediate for synthesizing and screening analogs in this series, where the Boc group can be cleaved and the resulting N-H indole can be further alkylated or sulfonylated to optimize interactions with the NNRTI binding pocket [4].

Quote Request

Request a Quote for tert-butyl7-amino-3-cyclopropyl-1H-indole-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.